molecular formula C12H21N3O3S B2769985 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide CAS No. 2034230-10-7

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide

Cat. No.: B2769985
CAS No.: 2034230-10-7
M. Wt: 287.38
InChI Key: CSMBVHAFUXQOEA-UHFFFAOYSA-N
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Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide, commonly referred to as Dihydro-2H-pyran (DHP), is an organic intermediate. It serves as a protective group in chemical synthesis . DHP can be synthesized from tetrahydrofurfuryl alcohol .


Molecular Structure Analysis

The molecular formula of DHP is C5H8O , with a molecular weight of 84.12 g/mol . Its chemical structure consists of a pyran ring with a tetrahydro-2H-pyran-2-ylmethyl group and a 1H-pyrazol-4-ylsulfonamide moiety .


Physical and Chemical Properties Analysis

  • Stability : Volatile; avoid strong bases and high pH conditions

Scientific Research Applications

Medical Applications

Sulfonamide compounds have been foundational in the development of synthetic bacteriostatic antibiotics, which are crucial for treating bacterial infections and diseases caused by microorganisms. These compounds have also found applications in the development of diuretics, carbonic anhydrase inhibitors, and antiepileptics. Moreover, sulfonamides are utilized in antiviral, anticancer agents, and Alzheimer’s disease drugs, showcasing their versatility and significance in medical research and therapeutic applications (Gulcin & Taslimi, 2018).

Environmental Science

Sulfonamides and their derivatives play a critical role in environmental science, particularly in the study of microbial degradation of polyfluoroalkyl chemicals. These studies focus on understanding the environmental fate, degradation pathways, and the impact of sulfonamide-containing pollutants on ecosystems. The research emphasizes the need for evaluating the environmental biodegradability of these compounds to manage and mitigate their presence in the environment effectively (Liu & Avendaño, 2013).

Catalysis and Material Science

In catalysis and material science, sulfonamide compounds contribute to the development of novel catalysts and materials with specific properties. Their application in creating hydroprocessing catalysts, for example, demonstrates their utility in refining processes and environmental technologies. These catalysts are essential for improving the efficiency of hydrodesulfurization and hydrodenitrogenation, crucial for producing cleaner fuels and reducing environmental pollution (Oyama et al., 2009).

Chemical Synthesis

In chemical synthesis, sulfonamide compounds are instrumental in developing novel synthetic pathways and reagents. Their use in organic synthesis, including the formation of N-halo reagents, highlights their significance in expanding the toolkit available for chemists to carry out functional group transformations, halogenation, acylation, and other critical reactions in organic chemistry (Kolvari et al., 2007).

Mechanism of Action

DHP’s primary role lies in protecting hydroxyl groups during synthetic processes. It shields hydroxyl functionalities from unwanted reactions while allowing other transformations to occur. Its stability under various conditions makes it a valuable tool in organic chemistry .

Safety and Hazards

  • Safety Precautions : Keep away from ignition sources, store below 30°C, and handle with caution. It is flammable and may cause irritation. Avoid sparks and use appropriate safety equipment. In case of spills, follow emergency procedures

Future Directions

Research on DHP continues to explore its applications in drug synthesis, polymer chemistry, and materials science. Investigating novel derivatives and optimizing its reactivity will contribute to its broader utility .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-2-7-19(16,17)14-11-8-13-15(9-11)10-12-5-3-4-6-18-12/h8-9,12,14H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMBVHAFUXQOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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